

# Butorphanol N-Oxide: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Butorphanol N-Oxide

Cat. No.: B15295914

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## Abstract

This technical guide provides an in-depth overview of **Butorphanol N-oxide**, a key derivative and reference standard of the synthetic opioid analgesic, Butorphanol. This document furnishes essential data including its chemical identity, structure, and CAS number. A detailed experimental protocol for its synthesis is provided, alongside relevant quantitative data. Furthermore, this guide outlines an appropriate analytical methodology for its characterization and discusses the established pharmacological signaling pathway of its parent compound, Butorphanol, which serves as a foundational framework in the absence of specific data for the N-oxide derivative.

## Chemical Identity and Structure

**Butorphanol N-oxide** is the N-oxidized derivative of Butorphanol, a morphinan-type synthetic opioid. It is primarily utilized as a reference standard in the development, validation, and quality control of analytical methods for Butorphanol and its related substances.<sup>[1][2]</sup>

Table 1: Chemical and Physical Properties of **Butorphanol N-Oxide**

Property	Value	Source(s)
CAS Number	112269-63-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C21H29NO3	<a href="#">[3]</a>
Molecular Weight	343.46 g/mol	<a href="#">[3]</a>
IUPAC Name	Morphinan-3, 14-diol, 17-(cyclobutylmethyl)-, 17-oxide (9CI)	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	167°C (with frothing)	<a href="#">[1]</a>
SMILES	<chem>[O-]--INVALID-LINK--(CC3)CC5CCC5</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C21H29NO3/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21, 18(16)13-17)10-11-22(19, 25)14-15-4-3-5-15/h6-7, 13, 15, 19, 23-24H, 1-5, 8-12, 14H2/t19-, 20+, 21-, 22+/m1/s1	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of Butorphanol N-Oxide

A documented method for the preparation of **Butorphanol N-oxide** involves the oxidation of Butorphanol using m-chloroperbenzoic acid (m-CPBA).[\[1\]](#)

#### Experimental Procedure:

- A suspension of Butorphanol (0.03 mole) is prepared in 300 mL of methylene chloride.
- Powdered 85% m-chloroperbenzoic acid (0.039 mole) is added in portions to the suspension over a period of 15 minutes.
- The reaction mixture is stirred at room temperature for one hour.

- The completion of the reaction is monitored by thin-layer chromatography to confirm the absence of the starting material.
- A peroxide test using starch-iodide paper should be negative upon completion.
- The crude product is purified by chromatography on silica gel using a mobile phase of chloroform-methanol (95:5).

This procedure yields **Butorphanol N-oxide** with a reported yield of 62.5%.<sup>[1]</sup>

## Analytical Methodology for Characterization

For the analysis of **Butorphanol N-oxide**, particularly as an impurity or degradant of Butorphanol, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable technique. A rapid and systemic strategy utilizing liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been successfully employed to identify degradation products of Butorphanol tartrate.<sup>[4]</sup>

General LC/MS/MS Parameters (based on Butorphanol impurity profiling):

- Chromatography: Analytical HPLC
- Detection: UV detection, full-scan electrospray mass spectrometry, and tandem mass spectrometry.<sup>[4]</sup>

This integrated approach allows for the accurate elucidation of the structures of impurities and degradants.<sup>[4]</sup>

## Quantitative Data

The synthesis of **Butorphanol N-oxide** has been reported with the following quantitative outcomes:

Table 2: Synthesis and Characterization Data

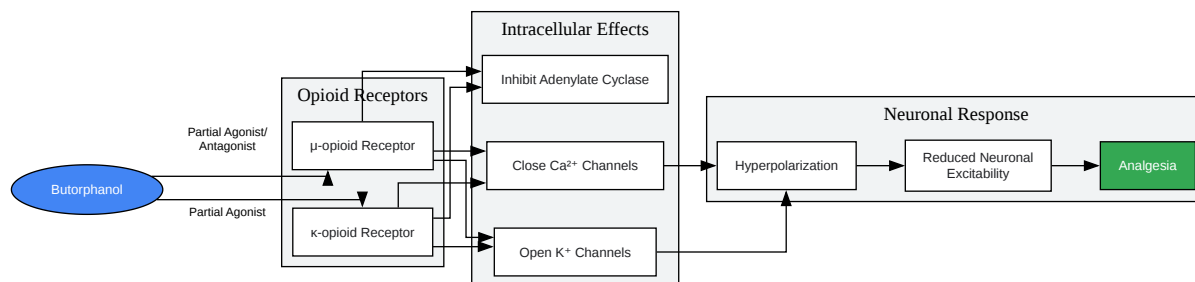
Parameter	Value	Source
Yield	62.5%	[1]
Melting Point	167°C (with frothing)	[1]
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> , 200 MHz)	δ11.65 (s, 1H, 14-OH), 9.25 (s, 1H, 3-OH), 6.95 (d, 1H, 1-H), 6.65 (s showing meta coupling, 1H, 4-H)	[1]

## Signaling Pathways and Pharmacological Context

The specific pharmacological activity and signaling pathways of **Butorphanol N-oxide** have not been extensively studied in humans. However, some animal studies suggest that Butorphanol metabolites may possess some analgesic activity.[5] The pharmacological actions of the parent compound, Butorphanol, are well-characterized and provide a basis for understanding the potential activity of its derivatives.

Butorphanol is a mixed agonist-antagonist opioid. It exhibits partial agonist and antagonist activity at the μ-opioid receptor and partial agonist activity at the κ-opioid receptor.[3][5] The stimulation of these G-protein coupled receptors on central nervous system neurons leads to an intracellular inhibition of adenylate cyclase, the closing of influx membrane calcium channels, and the opening of membrane potassium channels.[3] This cascade results in hyperpolarization of the cell membrane and suppression of action potential transmission in ascending pain pathways.

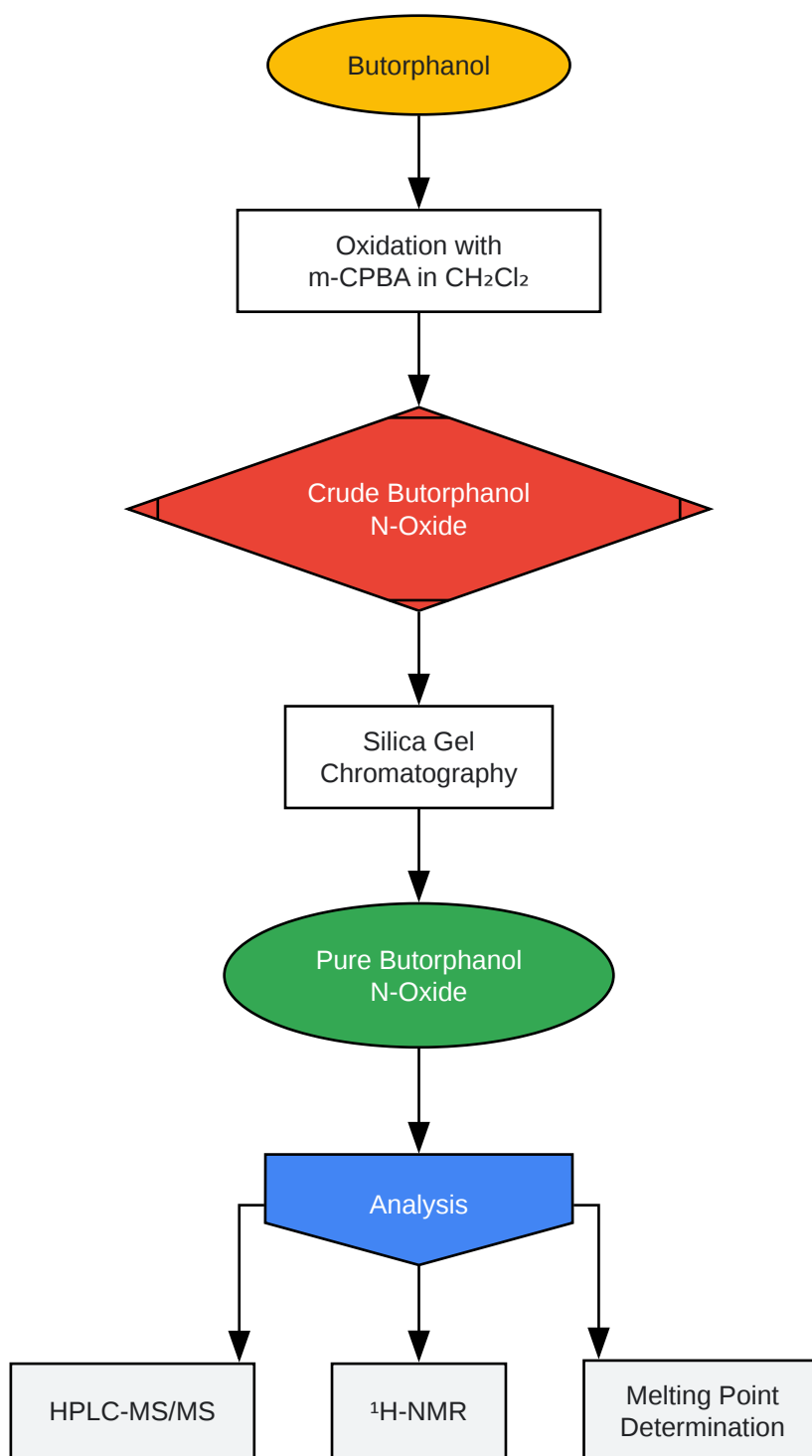
Below is a diagram illustrating the established signaling pathway for Butorphanol.



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Caption: Butorphanol's opioid receptor signaling cascade.

The following diagram illustrates a logical workflow for the synthesis and analysis of **Butorphanol N-oxide**.



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Caption: Synthesis and analysis workflow for **Butorphanol N-Oxide**.

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Address: 3281 E Guasti Rd

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